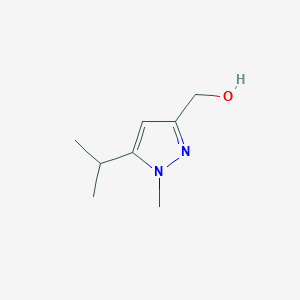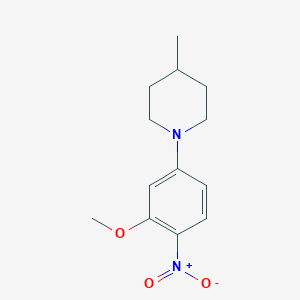![molecular formula C10H11BrN2O B2407424 3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one CAS No. 958292-28-9](/img/structure/B2407424.png)
3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-7-bromo-1,3,4,5-tetrahydrobenzo[b]azepin-2-one is a chemical compound with the CAS Number: 958292-28-9 . It has a molecular weight of 255.11 . The compound is typically stored at temperatures between 0-5°C and appears as a white solid .
Synthesis Analysis
The synthesis of 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one involves the addition of 10 parts by weight of heated melted polyphosphoric acid to a drying kettle . The reaction solution is then added dropwise to 12.5 parts by weight of water to carry out hydrolysis . The crude product is then decolorized by heating with methanol and activated carbon . After filtration, the filtrate is cooled to 10 °C for 20 hours, centrifuged, washed, and dried to give the final product .Molecular Structure Analysis
The IUPAC name of the compound is 3-amino-7-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one . The InChI code is 1S/C10H11BrN2O/c11-7-2-4-9-6 (5-7)1-3-8 (12)10 (14)13-9/h2,4-5,8H,1,3,12H2, (H,13,14) .Physical And Chemical Properties Analysis
The compound is a white solid at room temperature . It has a molecular weight of 255.11 and is typically stored at temperatures between 0-5°C .Aplicaciones Científicas De Investigación
Brominated Compounds in Environmental and Health Sciences
- Health Effects of Polybrominated Compounds : Studies reveal that brominated compounds like PBDDs and PBDFs have similar toxicity profiles to their chlorinated homologs. The literature emphasizes the need for more research on health effects and potential risk assessments due to limited exposure data and the increasing use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
- Occurrence and Toxicity of Novel Brominated Flame Retardants : The increasing application of novel brominated flame retardants raises concerns about their environmental fate, toxicity, and human exposure. This review emphasizes the need for comprehensive research on their occurrence, environmental impact, and health implications (Zuiderveen, Slootweg, & de Boer, 2020).
Azepine Derivatives in Pharmaceutical Research
- Synthesis and Biological Importance of Azepine Derivatives : Azepine derivatives like benzazoles are noted for their variety of biological activities and clinical applications. Research emphasizes the development of new procedures to access these compounds and assess their therapeutic potential in treating various conditions, including their pharmacological activities like cytotoxicity, cell proliferation inhibition, angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).
- 3-Component Cyclocondensation in Heterocyclic Synthesis : The synthesis of tetrahydrobenzo[b]pyrans, a type of heterocyclic compound, is of particular interest due to their significance in natural compounds and pharmaceuticals. Research highlights the role of organocatalytic approaches in synthesizing these compounds, reflecting the importance of these methods in green chemistry and their potential in drug development (Kiyani, 2018).
General Applications in Chemistry and Material Science
- Polymer Synthesis with Divalent Metal Salts : Divalent metal salts of certain acids, like p-aminobenzoic acid, serve as starting materials for synthesizing ionic polymers with firmly incorporated metal. These polymers find applications in various fields due to their unique properties and the potential for further functionalization (Matsuda, 1997).
Propiedades
IUPAC Name |
3-amino-7-bromo-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c11-7-2-4-9-6(5-7)1-3-8(12)10(14)13-9/h2,4-5,8H,1,3,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCIKXLZQSZZQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)NC(=O)C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-benzylpiperazin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2407341.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide](/img/structure/B2407343.png)
![(2Z)-2-[(5-chloro-2-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2407346.png)
![Tert-butyl 5-oxo-2-aza-spiro[5.3]nonane-2-carboxylate](/img/structure/B2407348.png)
![N-(4-ethylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407351.png)



![4-[2-(Trifluoromethyl)benzoyl]piperazin-2-one](/img/structure/B2407356.png)
![3-Chlorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2407357.png)
![3-(4-(Difluoromethoxy)phenyl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2407359.png)
![ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2407361.png)
